Sepimostat

Vue d'ensemble

Description

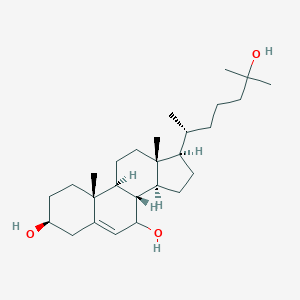

Sepimostat, also known as this compound, is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotection dans les troubles cérébraux

Le Sepimostat a été identifié comme ayant des propriétés neuroprotectrices, en particulier dans le contexte des troubles cérébraux. Il inhibe les récepteurs NMDA natifs dans les neurones pyramidaux CA1 de l'hippocampe de rat, qui sont essentiels pour la plasticité synaptique, l'apprentissage et la mémoire. Cette inhibition pourrait potentiellement être utilisée pour protéger les neurones de l'excitotoxicité, un processus qui contribue à la pathologie de diverses maladies neurodégénératives .

Neuroprotection rétinienne

Dans des études impliquant des modèles de rats, le this compound a montré des promesses dans la protection de la rétine contre la dégénérescence induite par le NMDA, un neurotransmetteur qui peut causer des dommages lorsqu'il est présent en quantités excessives. Cette application suggère le potentiel du this compound dans le traitement de maladies comme le glaucome, où la perte des cellules ganglionnaires de la rétine est une préoccupation majeure .

Modulation de l'activité du récepteur NMDA

Le this compound module l'activité du récepteur NMDA en l'inhibant d'une manière complexe et dépendante de la tension. Cette modulation est importante car les récepteurs NMDA jouent un rôle important dans le développement et la survie neuronale. Comprendre et contrôler leur activité avec le this compound pourrait avoir des implications pour la recherche sur les fonctions cognitives et les troubles .

Comparaison avec d'autres inhibiteurs de la sérine protéase

La recherche comparant le this compound à d'autres inhibiteurs de la sérine protéase, tels que le nafamostat, le gabexate et le camostat, a fourni des informations sur leurs effets neuroprotecteurs variables. Cette analyse comparative est précieuse pour développer des stratégies thérapeutiques plus ciblées dans la recherche sur les maladies neurodégénératives .

Potentiel dans le traitement de la pancréatite aiguë

Bien que ce ne soit pas directement lié au this compound, son composé structurellement apparenté, le nafamostat, est utilisé dans le traitement de la pancréatite aiguë. Compte tenu des similitudes, le this compound pourrait potentiellement être exploré pour son efficacité dans ce domaine également, ouvrant une nouvelle voie de recherche pour les traitements de la pancréatite .

Profils pharmacologiques et indications alternatives

Les profils pharmacologiques du this compound sont encore en cours d'investigation, des études révélant de nouveaux mécanismes d'action et des indications alternatives potentielles. Il s'agit notamment d'applications dans les lésions ischémiques, les lésions de la moelle épinière et éventuellement même le cancer. La recherche en cours sur la diversité pharmacologique du this compound souligne sa pertinence dans plusieurs domaines de la science médicale .

Mécanisme D'action

Target of Action

Sepimostat primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a subtype of ionotropic glutamate receptors, playing crucial roles in synaptic plasticity, learning and memory, neuronal development, and survival . They are inhibited by many cationic compounds .

Mode of Action

This compound, an amidine-containing serine protease inhibitor with neuroprotective properties, inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons . It demonstrates complex voltage dependence with voltage-independent and voltage-dependent components, suggesting the presence of shallow and deep binding sites . At −80 mV holding voltage, the voltage-dependent component dominates, and pronounced tail currents and overshoots are observed, evidencing a “foot-in-the-door” open channel block . At depolarized voltages, the voltage-independent inhibition by this compound is significantly attenuated by the increase of agonist concentration . The voltage-independent inhibition is non-competitive .

Biochemical Pathways

This compound affects the biochemical pathways involving NMDA receptors. The inhibition of these receptors by this compound can be described by a two-component mechanism . All compounds demonstrated similar affinity to the shallow site, which is responsible for the voltage-independent inhibition, with binding constants in the range of 3–30 µM . In contrast, affinities to the deep site differed dramatically, with nafamostat, furamidine, and pentamidine being much more active .

Result of Action

The result of this compound’s action is the inhibition of NMDA receptors, leading to neuroprotective effects . It inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons with an IC50 of 3.5 ± 0.3 µM at −80 mV holding voltage .

Action Environment

The environment can influence the action of this compound. For instance, at depolarized voltages, the voltage-independent inhibition by this compound is significantly attenuated by the increase of agonist concentration . .

Analyse Biochimique

Biochemical Properties

Sepimostat plays a significant role in biochemical reactions, particularly in the inhibition of N-methyl-D-aspartate (NMDA) receptors . It interacts with the NR2B subunit of the NMDA receptor, specifically at the Ifenprodil-binding site . The nature of these interactions involves this compound acting as an antagonist, inhibiting the function of the NMDA receptors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of NMDA receptors, which are crucial for synaptic plasticity, learning, memory, and neuronal development . By inhibiting these receptors, this compound can alter cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the NR2B subunit of the NMDA receptor . It binds to the Ifenprodil-binding site, inhibiting the receptor’s function . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits a complex voltage dependence, suggesting the presence of shallow and deep binding sites

Metabolic Pathways

It is known that this compound interacts with the NR2B subunit of the NMDA receptor

Propriétés

IUPAC Name |

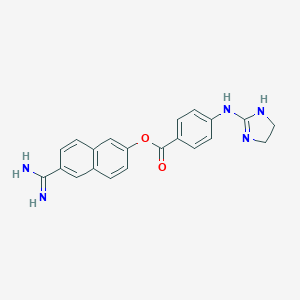

(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRJOIUGPCVZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146144 | |

| Record name | Sepimostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103926-64-3 | |

| Record name | Sepimostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103926643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sepimostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEPIMOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZFR16F4QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sepimostat Mesilate acts as a serine protease inhibitor. Research indicates it demonstrates dose-dependent inhibition of all complement pathways []. It also exhibits inhibitory effects on trypsin-like serine proteases, including trypsin, pancreatic kallikrein, plasma kallikrein, plasmin, thrombin, Factor Xa, Factor XIIa, C1r, and C1s []. Additionally, it acts as an NMDA receptor antagonist, particularly targeting the NR2B subtype [].

A: this compound Mesilate inhibits NMDA receptors in a complex manner involving both voltage-dependent and voltage-independent mechanisms, suggesting interactions with both shallow and deep binding sites on the receptor []. This interaction leads to a reduction in NMDA receptor activity, potentially contributing to its neuroprotective effects.

A: Studies in NZB/W F1 mice, a model for lupus nephritis, reveal that this compound Mesilate administration after disease onset significantly reduced blood urea nitrogen, C4d levels, and delayed proteinuria development []. This suggests it could be a potential therapeutic option for lupus nephritis by mitigating kidney damage.

A: Research demonstrates that oral administration of this compound Mesilate effectively prevents acute alcohol-induced pancreatic injury in rats, particularly when compared to a similar protease inhibitor, Camostat Mesilate []. It also showed promise in inhibiting cerulein-induced acute pancreatitis in rats, reducing serum amylase and lipase activity, pancreatic edema, and inflammatory infiltration [].

A: this compound Mesilate generally exhibits a stronger inhibitory profile against various serine proteases compared to Camostat Mesilate. This is particularly evident in its action against glandular kallikrein, Factor XIIa, and C1s in the complement pathway [].

A: Early clinical studies suggest that this compound Mesilate holds promise in treating reflux esophagitis, particularly postgastrectomy reflux esophagitis []. Furthermore, it demonstrated efficacy in managing gastric remnant inflammation following gastrectomy [].

A: While research is ongoing, this compound Mesilate has been identified as a potential neuroprotective agent in a rat retinal excitotoxicity model []. This suggests potential applications in conditions involving neuronal damage.

A: Nafamostat, another serine protease inhibitor, shares structural similarities with this compound Mesilate and exhibits comparable neuroprotective properties, particularly through NR2B NMDA receptor antagonism [].

A: Current research focuses on further elucidating the mechanisms of this compound Mesilate's inhibitory actions on various targets, including acid-sensing ion channels [] and its role in preventing venous thrombosis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate](/img/structure/B35113.png)

![2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid](/img/structure/B35130.png)

![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)